Product packaging for 1-azido-3-phenylbenzene(Cat. No.:CAS No. 14213-01-5)

1-azido-3-phenylbenzene

Cat. No.: B084323
CAS No.: 14213-01-5
M. Wt: 195.22 g/mol
InChI Key: RFTRNOXIKPDOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Azido-3-phenylbenzene is a organic azide compound that serves as a versatile building block in scientific research. As a prototypical aryl azide, its utility is largely derived from the reactivity of the azide functional group . This compound is particularly valuable in photoaffinity labeling (PAL), a technique used to study biomolecular interactions. Upon photolysis with UV light, the azide group decomposes to generate a highly reactive nitrene intermediate . This nitrene can form covalent bonds with nearby molecules, allowing researchers to "capture" and identify transient protein-ligand or protein-nucleic acid interactions . The 3-phenyl substitution on the azidobenzene ring may influence the reactivity and stability of the generated nitrene, potentially affecting its application in these studies . Beyond photoaffinity labeling, this compound participates in the Staudinger reduction and, most notably, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "click chemistry" reaction . This reaction is highly reliable and selective, forming 1,2,3-triazole linkages that are invaluable for bioconjugation, polymer cross-linking, and the synthesis of functional materials . In material science, organic azides like this compound are used to modify the physical properties of polymers, enhancing the performance of organic solar cells, light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) . Handling and Safety: This compound is for research use only and is not intended for diagnostic or therapeutic applications. As with many organic azides, it may be sensitive to shock, heat, or light and could pose an explosion risk . Proper safety precautions, including the use of a blast shield during purification and handling, are recommended. The compound should be stored in the dark and cold to maintain stability . Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B084323 1-azido-3-phenylbenzene CAS No. 14213-01-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14213-01-5

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

1-azido-3-phenylbenzene

InChI

InChI=1S/C12H9N3/c13-15-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H

InChI Key

RFTRNOXIKPDOOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N=[N+]=[N-]

Synonyms

3-Azido-1,1'-biphenyl

Origin of Product

United States

Synthetic Methodologies for 1 Azido 3 Phenylbenzene and Analogous Aryl Azides

Established Preparative Routes to Aryl Azides

Traditional methods for the synthesis of aryl azides remain widely used due to their reliability and the availability of starting materials.

The conversion of aromatic amines to aryl azides via diazotization followed by reaction with an azide (B81097) source is a foundational and frequently employed method. conicet.gov.arresearchgate.net This process begins with the reaction of an aromatic amine, such as 3-aminobiphenyl, with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. organic-chemistry.org This intermediate is then treated with an azide source, like sodium azide, to yield the corresponding aryl azide. researchgate.netorganic-chemistry.org

Recent advancements have focused on improving the safety and efficiency of this reaction. For instance, the use of arenediazonium tosylates, which are more stable and water-soluble than traditional diazonium salts, allows for clean and high-yielding synthesis of aryl azides in water at room temperature. organic-chemistry.org Another approach involves a one-pot procedure using tributyltin azide in the presence of p-toluenesulfonic acid, which provides a mild and efficient route to a variety of aryl azides. conicet.gov.arconicet.gov.ar

Amine PrecursorReagentsConditionsProductYield (%)Reference
AnilineNaNO₂, p-TsOH, NaN₃Water, rtPhenyl azide98 organic-chemistry.org
4-BromoanilineNaNO₂, p-TsOH, NaN₃Water, rt4-Bromo-phenyl azide99 organic-chemistry.org
3-AminobiphenylNaNO₂, HCl, NaN₃Water, 0 °C to rt1-Azido-3-phenylbenzene~70-90 (estimated) researchgate.net
3,5-Di(hydroxymethyl)anilineNaNO₂, Acetic Acid, NaN₃Water, 0 °C1-Azido-3,5-di(hydroxymethyl)benzene88 rsc.org

This table presents data for analogous aryl azide syntheses to illustrate the general applicability of the method.

This methodology has been applied to a range of substrates. For example, the reaction of aryl Grignard reagents with trimethylsilylmethyl azide has been shown to produce aryl amines, with the aryl azide as a likely intermediate. rsc.org Similarly, aryl lithium compounds can be converted to aryl azides using tosyl azide. at.ua

Organometallic ReagentAzide SourceConditionsProductYield (%)Reference
Phenylmagnesium bromideTosyl azideTHF, 0 °C to rtPhenyl azide55-65 acs.org
1-Naphthylmagnesium bromideTosyl azideTHF, 0 °C to rt1-Azidonaphthalene60 acs.org
o-Tolylmagnesium bromideTosyl azideTHF, 0 °C to rt2-Azidotoluene50-60 acs.org

While less common for the direct synthesis of simple aryl azides like this compound, the epoxidation of arenes followed by nucleophilic ring-opening with an azide can be a valuable strategy for producing specifically substituted chiral cyclohexadiene derivatives. nih.gov This method breaks the aromaticity of the starting arene. tudelft.nl Biocatalytic epoxidation of arenes, such as naphthalene (B1677914), using peroxygenases can generate arene oxides. nih.gov These reactive intermediates can then be opened by an azide nucleophile, leading to trans-disubstituted cyclohexadiene derivatives. nih.gov Subsequent rearomatization can, in some cases, yield the substituted aryl azide. tudelft.nl For example, the epoxide derived from naphthalene can be converted to an aromatic azide with concentrated perchloric acid. nih.govtudelft.nl

SubstrateKey StepsProductNotesReference
Naphthalene1. Biocatalytic epoxidation. 2. Azide ring-opening. 3. Rearomatization.1-AzidonaphthaleneProvides access to chiral trans-disubstituted cyclohexadienes. nih.govtudelft.nl
Various EpoxidesRing opening with NaN₃ and Oxone®β-azido alcoholsHighly regioselective azidolysis. organic-chemistry.orgresearchgate.net

Advanced and Stereoselective Synthetic Approaches

Modern synthetic chemistry has driven the development of more efficient, selective, and environmentally benign methods for azide introduction, including catalytic and enantioselective strategies.

Catalytic methods offer significant advantages over stoichiometric approaches, often proceeding under milder conditions with greater functional group tolerance. nih.gov Copper- and rhodium-catalyzed reactions are prominent in this area. nih.govresearchgate.net

Copper-catalyzed azidation of arylboronic acids, a variant of the Chan-Lam coupling, has emerged as a powerful method for preparing aryl azides. nih.govorganic-chemistry.org This reaction typically employs a copper(II) salt, such as copper(II) acetate, and an azide source like sodium azide, in a protic solvent. organic-chemistry.org The method is compatible with a wide range of functional groups and has been extended to boronate esters and potassium organotrifluoroborates. nih.govorganic-chemistry.org Heterogeneous catalysts, such as copper(I)-exchanged zeolites, have also been developed, allowing for simple catalyst recycling. researchgate.net

Iron-catalyzed C-H azidation has also been reported, using reagents like TMS-N₃ as the azide source, for the functionalization of benzylic C-H bonds. mdpi.com

SubstrateCatalystAzide SourceConditionsProductYield (%)Reference
Phenylboronic acidCu(OAc)₂NaN₃Methanol, 55 °CPhenyl azide98 organic-chemistry.org
3-Cyanophenylboronic acidCu(OAc)₂NaN₃Methanol, 55 °C3-Azidobenzonitrile92 organic-chemistry.org
4-Phenylphenylboronic acidCuI-USYNaN₃Methanol, rt4-Azidobiphenyl86 researchgate.net
Benzamides (ortho-C-H)Rhodium complexAlkyl azides-N-alkyl anilines- researchgate.net

The synthesis of chiral molecules is of paramount importance, and the development of enantioselective methods for creating chiral azides is an active area of research. sioc-journal.cnrsc.org These methods are crucial for accessing enantioenriched building blocks for pharmaceuticals and other bioactive compounds. sioc-journal.cn

Manganese-catalyzed enantioselective C-H azidation has been successfully applied to the synthesis of chiral azide-containing indolines. acs.orgnih.gov These methods can achieve high site-, chemo-, and enantioselectivity for the azidation of benzylic C-H bonds. acs.orgnih.gov Another approach involves the dual catalytic system of a chiral ruthenium complex and a phosphine (B1218219) co-catalyst for the intramolecular C-H amination of aliphatic azides, leading to chiral α-aryl pyrrolidines with high enantioselectivity. rsc.orgrsc.org Furthermore, phase-transfer catalysis has been employed for the enantioselective α-alkylation of α-bromomalonates, followed by an Sₙ2 substitution with sodium azide to produce chiral α-azido-α-alkylmalonates with excellent enantiomeric excess. nih.gov

Substrate TypeCatalytic SystemKey TransformationProduct TypeEnantiomeric Excess (ee)Reference
IndolinesChiral Manganese ComplexBenzylic C-H AzidationTertiary azide-containing indolinesHigh acs.orgnih.gov
Aliphatic AzidesChiral Ruthenium Complex / PhosphineIntramolecular C-H AminationChiral α-aryl pyrrolidinesup to 99% rsc.orgrsc.org
α-BromomalonatesPhase-Transfer Catalystα-Alkylation then Sₙ2 AzidationChiral α-azido-α-alkylmalonatesup to 97% nih.gov
AlkenesCobalt(II) MetalloradicalAsymmetric AziridinationN-fluoroaryl aziridinesHigh nih.gov

Considerations for Sustainable and Green Synthesis of Aryl Azides

The pursuit of sustainable and green methodologies for synthesizing aryl azides is guided by the core principles of green chemistry, which advocate for waste prevention, atom economy, the use of less hazardous chemicals, safer solvents, and energy efficiency. nih.gov Key areas of innovation include the development of novel reagents, the use of alternative solvents and catalysts, and the implementation of advanced process technologies like flow chemistry.

Safer and Alternative Reagents

A primary focus of green aryl azide synthesis is replacing or improving upon traditional diazotization-azidation procedures that often involve strong acids, low temperatures, and potentially hazardous sodium azide. researchgate.net

Stable Diazonium Salts: One successful strategy involves the use of stabilized aryl diazonium salts. For instance, aryl diazonium silica (B1680970) sulfates can be prepared and used for the synthesis of aromatic azides under mild, room temperature conditions. researchgate.net This method offers advantages such as the use of inexpensive materials, simple work-up procedures, short reaction times, and good to excellent yields (65-90%). researchgate.net Similarly, arenediazonium tosylate salts have been identified as highly stable, non-explosive intermediates for aryl azide synthesis. semnan.ac.ir

Sodium Azide-Free Synthesis: To circumvent the risks associated with sodium azide, alternative one-pot protocols have been developed. One such method starts from anilines, which are converted to aryl hydrazines and subsequently oxidized to aryl azides without the need for sodium azide or hydrazine (B178648) hydrate (B1144303). scielo.br Another approach uses tert-butyl nitrite and trimethylsilyl (B98337) azide (TMSN3), which are considered less toxic and more inert reagents compared to the traditional NaNO2/NaN3 system. nih.govfrontiersin.org

One-Pot Synthesis from Nitroarenes: The direct conversion of nitroaromatic compounds to aryl azides in a one-pot reaction represents a significant improvement in efficiency. aminer.orgresearchgate.net These methods can be successful for nitrobenzenes with various functional groups, proceeding with high efficiency under mild conditions. researchgate.net

Green Solvents and Catalysis

The choice of solvent and the use of catalysts are critical to the environmental impact of a synthetic process.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Fischer's method for aryl azide synthesis has been reinvestigated and optimized to proceed in high yields in water at room temperature, offering a simple, robust, and scalable green procedure. rsc.orgrsc.orgresearchgate.net Copper-catalyzed synthesis of 1,2,3-triazoles, which involves aryl azide intermediates, has also been successfully performed in water, highlighting its utility as a sustainable solvent. researchgate.nettandfonline.com The use of aqueous micellar solutions, which create nanoreactors that can enhance reaction rates and solubility, is another advanced strategy. rsc.org

Alternative Solvents: When aqueous conditions are not suitable, other greener solvents like ethylene (B1197577) glycol and ionic liquids have been employed. semnan.ac.irrsc.org For example, a copper-nanocomposite-catalyzed synthesis of aryl azides from aryl halides has been effectively carried out in ethylene glycol. rsc.org

Recyclable and Efficient Catalysts: Catalysis is a cornerstone of green chemistry. In aryl azide synthesis, copper-based catalysts are common, particularly for the coupling of aryl halides with an azide source. rsc.orgresearchgate.net To improve sustainability, researchers have developed heterogeneous and recyclable catalysts. These include copper oxide nanoparticles, copper(I)-exchanged zeolites, and bimetallic nanoparticles, which can be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity. researchgate.netmdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Methods for Aryl Azides

Feature Traditional Method (Diazotization) Greener Alternative (e.g., Fischer Method)
Starting Material Anilines Diazonium Salts
Reagents Sodium Nitrite, Sodium Azide, Strong Acid Hydroxylammonium Chloride
Solvent Acidic Aqueous Solution Water
Temperature Low (0-5 °C) Room Temperature
Hazards Use of potentially explosive NaN3, strong acids Milder reagents
Work-up Often requires neutralization and extraction Simpler, product may precipitate
Reference researchgate.net rsc.orgrsc.org

Process Intensification and Novel Technologies

Modern technologies are being applied to make the synthesis of aryl azides safer and more efficient.

Flow Chemistry: Continuous flow synthesis is particularly advantageous for handling potentially explosive or unstable intermediates like organic azides. cam.ac.uk By performing reactions in small-volume, continuous-flow reactors, the risks associated with scaling up batch reactions are significantly mitigated. rsc.orgdurham.ac.uk Flow systems allow for precise control over reaction parameters, leading to improved yields and selectivity, and enable the safe generation of aryl azides for immediate use in subsequent reaction steps without isolation. rsc.orgbeilstein-journals.org

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of aryl azides, often reducing reaction times from hours to minutes. researchgate.nettandfonline.com This energy-efficient technique can lead to higher yields and cleaner reactions. Similarly, ultrasound-assisted processes are another green technique used to enhance reaction rates. nih.gov

Table 2: Examples of Green Catalysts and Solvents in Aryl Azide Synthesis

Catalyst Substrate Azide Source Solvent Key Advantage Reference(s)
Cu2O–CuO–Cu–C Nanocomposite Aryl Halides Sodium Azide Ethylene Glycol Ligand- and base-free, recyclable catalyst rsc.org
Copper(I)-Exchanged β-Zeolite Organic Halides Sodium Azide Water Recyclable magnetic catalyst, sustainable solvent researchgate.net
None (Reagent-based) Diazonium Tetrafluoroborate Hydroxylammonium Chloride Water Room temperature, simple, high yields rsc.orgrsc.org
p-Toluenesulfonic acid (p-TSA) Aryl Amines Sodium Azide Water Mild conditions, avoids harmful acids semnan.ac.ir
None (One-Pot) Nitrobenzenes Sodium Azide Not specified High efficiency, avoids intermediate isolation aminer.orgresearchgate.net

Elucidation of Reaction Mechanisms and Transformation Pathways of 1 Azido 3 Phenylbenzene

[3+2] Cycloaddition Reactions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a highly exothermic reaction. However, it requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, which limits its application. The advent of catalyzed and strain-promoted versions of this reaction has revolutionized its utility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a key click reaction that proceeds at room temperature and, in contrast to the uncatalyzed version, yields the 1,4-disubstituted 1,2,3-triazole regioisomer exclusively. nih.govrsc.org The reaction is tolerant of a wide variety of functional groups and can be carried out in various solvents, including water. beilstein-journals.org The active Cu(I) catalyst can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, or from copper(I) salts such as CuI or CuBr. nih.gov

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing ring that subsequently rearranges to form the triazole product. nih.gov This catalytic cycle results in a significant rate acceleration compared to the thermal cycloaddition. organic-chemistry.org

The CuAAC reaction of 1-azido-3-phenylbenzene is compatible with a wide array of terminal alkynes. The reaction's efficiency is generally high regardless of the electronic properties of the substituent on the alkyne. Both electron-rich and electron-deficient alkynes participate readily in the cycloaddition. nih.gov This broad substrate scope makes the CuAAC a versatile tool for synthesizing a diverse library of 1,4-disubstituted 1-(3-biphenyl)-1,2,3-triazoles.

Alkyne PartnerReaction ConditionsYield (%)
PhenylacetyleneCuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O, rt95
Propargyl alcoholCuI, DIPEA, THF, rt98
1-Ethynyl-4-nitrobenzeneCu(I) catalyst, Solvent, rtHigh
1-Ethynyl-4-methoxybenzeneCu(I) catalyst, Solvent, rtHigh
3-EthynylthiopheneCu(I) catalyst, Solvent, rtHigh

This table presents representative examples of the CuAAC reaction with various alkynes. The yields are generally high, demonstrating the broad applicability of this reaction.

A hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org This high degree of control is a direct consequence of the stepwise, copper-catalyzed mechanism, which avoids the formation of the 1,5-regioisomer that is often observed in the uncatalyzed thermal reaction. nih.govrsc.org

Computational studies using Density Functional Theory (DFT) have elucidated the origin of this regioselectivity. nih.govrsc.org The transition state leading to the 1,4-isomer is significantly lower in energy than the one leading to the 1,5-isomer. acs.org This energy difference is attributed to favorable orbital interactions and steric factors within the copper-ligated transition state assembly. The reaction is stereospecific, meaning that the stereochemistry of the starting materials is retained in the product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclooctyne (B158145), which is released upon cycloaddition with an azide. d-nb.info This release of strain significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures. researchgate.net

The reactivity of the cyclooctyne can be tuned by introducing substituents. For instance, the addition of fluorine atoms or the fusion of benzene (B151609) rings to the cyclooctyne backbone can enhance the reaction rate. magtech.com.cn

Cyclooctyne DerivativeSecond-Order Rate Constant (M-1s-1) with Benzyl (B1604629) Azide
Cyclooctyne (OCT)~0.0024
Dibenzocyclooctyne (DIBO)0.3
Difluorinated cyclooctyne (DIFO)0.76
Bicyclononyne (BCN)0.012 - 0.024
Azadibenzocyclooctyne (ADIBO)0.90

This table displays the second-order rate constants for the SPAAC reaction between benzyl azide (a close structural analog of this compound) and various strained cyclooctynes, illustrating the impact of cyclooctyne structure on reaction kinetics. nih.govnih.gov

Cycloadditions with Enamines and Other Dipolarophiles

Enamines are highly reactive dipolarophiles in [3+2] cycloaddition reactions with azides due to their high-lying highest occupied molecular orbital (HOMO). nsf.gov The reaction of this compound with an enamine is expected to proceed rapidly to form a triazoline intermediate. However, these initial cycloadducts are often unstable and can undergo further transformations, such as the elimination of a nitrogen molecule to form an amidine or rearrangement to other heterocyclic structures. researchgate.net

The reactivity of the enamine is influenced by the nature of the amine substituent and the substitution pattern of the double bond. The reaction conditions can also play a crucial role in determining the final product distribution.

Enamine PartnerExpected IntermediatePotential Final Product(s)
1-(Pyrrolidin-1-yl)cyclohex-1-eneTriazolineAmidine, Triazole
(E)-1-(Piperidin-1-yl)prop-1-eneTriazolineAmidine, Rearrangement products
Morpholino-enamine of isobutyraldehydeTriazolineAmidine

This table illustrates the expected intermediates and potential products from the reaction of this compound with various enamines.

Intramolecular Cycloaddition Dynamics

When the azide and the dipolarophile are present within the same molecule, an intramolecular [3+2] cycloaddition can occur. rsc.org These reactions are often highly efficient as the reactive partners are held in close proximity, which reduces the entropic barrier to reaction. In many cases, intramolecular azide-alkyne cycloadditions can proceed thermally without the need for a catalyst. rsc.org

The success of an intramolecular cycloaddition is highly dependent on the length and flexibility of the tether connecting the azide and the dipolarophile. A linker that is too short or too rigid may prevent the molecule from adopting the necessary conformation for cyclization. Conversely, a well-designed tether can pre-organize the reactive moieties, leading to a significant rate enhancement. This strategy has been employed in the synthesis of a variety of complex, fused heterocyclic systems. rsc.orgresearchgate.net For instance, a molecule containing a this compound unit connected by a suitable linker to an alkyne would be expected to undergo a facile intramolecular cycloaddition to yield a triazole-fused ring system.

: Nitrene Generation and Subsequent Reactivity

The transformation of this compound is predominantly characterized by the formation of a highly reactive nitrene intermediate, 3-phenylphenylnitrene. This intermediate is accessible through both thermal and photochemical pathways, each governed by distinct mechanistic principles. The subsequent reactivity of the generated nitrene is dictated by its electronic spin state and the prevailing reaction conditions.

Thermal Decomposition Mechanisms Leading to Nitrene Formation

The thermal decomposition of aryl azides, including this compound, represents a common method for the generation of the corresponding aryl nitrenes. This process involves the extrusion of molecular nitrogen (N₂) upon heating. The decomposition is a unimolecular reaction, and the initial and rate-determining step is the cleavage of the N-N₂ bond to form the nitrene intermediate. scispace.comrsc.orgresearchgate.net

The thermal decomposition can proceed through two distinct pathways: a spin-allowed route that yields the singlet nitrene and a spin-forbidden pathway that leads to the triplet nitrene. scispace.comrsc.orgresearchgate.net The spin-allowed mechanism involves a conventional transition state on the ground state (S₀) potential energy surface. scispace.comrsc.orgresearchgate.net In contrast, the spin-forbidden mechanism involves an intersystem crossing from the singlet ground state (S₀) to the triplet state (T₀) of the azide, followed by dissociation. scispace.comrsc.orgresearchgate.net For most organic azides, the formation of the singlet nitrene is the kinetically favored pathway in thermal reactions. rsc.orgresearchgate.net

Flash vacuum thermolysis (FVT) is a technique often employed to generate nitrenes from aryl azides under high-vacuum conditions, which can favor the formation of the nitrene with fewer rearranged byproducts compared to photolysis. acs.orgresearchgate.net For phenyl azide, FVT typically yields azobenzene (B91143) as the major product, formed from the dimerization of the triplet nitrene. acs.org

Upon its formation, the 3-phenylphenylnitrene can exist in two electronic spin states: a singlet state (S₁) and a triplet state (T₁). In the singlet state, the two non-bonding electrons on the nitrogen atom are spin-paired in the same orbital, whereas in the triplet state, they are unpaired in different orbitals. For the parent phenylnitrene, the triplet state is the ground state, being more stable than the singlet state. researchgate.netnih.govacs.org The energy difference between these states, known as the singlet-triplet energy splitting (ΔE_ST), is a critical parameter that influences the nitrene's reactivity. For phenylnitrene, the adiabatic singlet-triplet energy gap has been experimentally determined to be approximately 15.1 ± 0.2 kcal/mol. nih.govacs.org

The initially formed nitrene, particularly in thermal decomposition, is often in the singlet state. researchgate.net This singlet nitrene is highly reactive and can undergo rapid intramolecular reactions or intersystem crossing (ISC) to the more stable triplet ground state. researchgate.netpurdue.edu Intersystem crossing is a radiationless process involving a change in spin multiplicity. wikipedia.org The rate of ISC is influenced by factors such as the energy gap between the singlet and triplet states and spin-orbit coupling. researchgate.netwikipedia.org For phenylnitrene, the ISC from the singlet to the triplet state is relatively slow, which allows other competitive reactions to occur from the singlet state. purdue.edu However, at low temperatures (below 180 K), intersystem crossing can become the dominant process.

PropertyDescriptionApproximate Value (for Phenylnitrene)
Singlet State (S₁) Two non-bonding electrons are spin-paired in the same orbital. It is the higher energy state.-
Triplet State (T₁) Two non-bonding electrons are unpaired in different orbitals. It is the ground state.-
ΔE_ST (Adiabatic) The energy difference between the singlet and triplet states.15.1 ± 0.2 kcal/mol nih.govacs.org
Intersystem Crossing (ISC) The process of transition from the singlet state to the triplet state.Rate is competitive with other singlet state reactions. purdue.edu

The diverse reactivity of the 3-phenylphenylnitrene intermediate leads to a competition between different reaction pathways, which can be understood in terms of kinetic and thermodynamic control. wikipedia.org A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products, favoring the product that is formed fastest (i.e., has the lowest activation energy). wikipedia.orglibretexts.org Conversely, a reaction is under thermodynamic control when the product composition is governed by the relative stabilities of the products, favoring the most stable product, assuming the reaction is reversible or allows for equilibration. wikipedia.orglibretexts.org

In the context of nitrenes generated from this compound, the initially formed singlet nitrene can undergo a rapid ring expansion to form a dehydroazepine intermediate. This pathway is often considered the kinetically controlled process. The alternative pathway, intersystem crossing to the more stable triplet nitrene, followed by slower intermolecular reactions like dimerization to form an azo compound or hydrogen abstraction to form an amine, can be viewed as leading to the thermodynamically more stable products. researchgate.net The reaction conditions, such as temperature and reaction time, play a crucial role in determining which pathway predominates. wikipedia.org Low temperatures and short reaction times generally favor the kinetic product, while higher temperatures and longer reaction times allow for the equilibration necessary for the formation of the thermodynamic product. wikipedia.org

Control TypeFavored Product CharacteristicsTypical Nitrene ReactionsReaction Conditions
Kinetic Control Formed fastest (lower activation energy). wikipedia.orglibretexts.orgIntramolecular ring expansion of singlet nitrene.Low temperature, short reaction time. wikipedia.org
Thermodynamic Control Most stable product. wikipedia.orglibretexts.orgDimerization or H-abstraction by triplet nitrene.High temperature, long reaction time. wikipedia.org

Photoinduced Reactions and Photolysis Mechanisms

Photolysis provides an alternative route to generate nitrenes from aryl azides like this compound. This method involves the irradiation of the azide with ultraviolet (UV) light, leading to the cleavage of the N-N₂ bond and the formation of the nitrene and molecular nitrogen. researchgate.netresearchgate.net The photochemical generation of nitrenes is a widely studied process, often employed in applications such as photoaffinity labeling. nih.gov

The photochemistry of aryl azides can be complex, with the nature of the intermediates and the final products depending on the specific experimental conditions, including the wavelength of irradiation and the medium (e.g., solution, cryogenic matrix). researchgate.net Early studies on phenyl azide photolysis proposed various mechanisms and intermediates based on the observed products. researchgate.net The use of time-resolved spectroscopy has been instrumental in directly observing transient intermediates like the singlet phenylnitrene. researchgate.net

The primary photochemical event in the photolysis of this compound is the absorption of a photon, which promotes the molecule to an electronically excited state. From this excited state, the molecule undergoes rapid cleavage of the terminal nitrogen-nitrogen bond, resulting in the extrusion of a molecule of dinitrogen (N₂) and the formation of the 3-phenylphenylnitrene. nih.gov

The extrusion of N₂ is a key step in the photochemical decomposition of azides. nih.gov For some aryl azides, nitrene generation has been observed to occur from a higher excited state (S₂), which is a violation of Kasha's rule. nih.gov The process is generally very efficient. For instance, irradiation of 3-azido-3-phenyl-3H-isobenzofuran-1-one with 254 nm light in acetonitrile (B52724) leads to a clean reaction, as indicated by the presence of an isosbestic point in the UV-Vis absorption spectra during the reaction. nih.gov Similar clean conversions are observed in cryogenic matrices. nih.gov

The nitrene intermediate generated via photolysis exhibits rich and diverse reactivity. The initial product of photolysis is the singlet nitrene. researchgate.net This highly reactive species can then undergo several transformations:

Ring Expansion: The singlet aryl nitrene can undergo a rapid ring expansion to form a seven-membered ring ketenimine intermediate via a bicyclic azirine. researchgate.netnih.gov This intermediate is susceptible to attack by various nucleophiles. nih.gov

Intersystem Crossing (ISC): The singlet nitrene can undergo intersystem crossing to the more stable triplet ground state. researchgate.net The triplet nitrene has a longer lifetime and can participate in different reactions.

Dimerization: The triplet nitrenes can dimerize to form the corresponding azo compound. This is a common fate of triplet aryl nitrenes.

Hydrogen Abstraction: The triplet nitrene, being a diradical, can abstract hydrogen atoms from the solvent or other molecules to form the corresponding amine.

Insertion Reactions: Under certain conditions, particularly with electron-withdrawing groups on the aromatic ring, aryl nitrenes can undergo insertion into activated C-H bonds. nih.gov

The specific reaction pathway that dominates depends on the substituents on the phenyl ring and the reaction environment. For example, phenyl azides with strong electron-donating groups tend to form basic nitrenes that can be protonated to form nitrenium ions, deviating from the typical ring expansion pathway. nih.gov

IntermediateSubsequent ReactionProduct Type
Singlet Nitrene (S₁) Ring ExpansionKetenimine/Azepine derivatives
Singlet Nitrene (S₁) Intersystem Crossing (ISC)Triplet Nitrene (T₁)
Triplet Nitrene (T₁) DimerizationAzo compound
Triplet Nitrene (T₁) Hydrogen AbstractionAmine
Aryl Nitrene InsertionC-H insertion products

Nitrene Insertion Reactions (e.g., C-H bond amination, Aziridine Formation)

The thermal or photochemical decomposition of this compound results in the loss of a dinitrogen molecule (N₂) and the formation of a highly reactive electron-deficient intermediate known as 3-phenylphenylnitrene. This nitrene species is central to several important transformations, including C-H bond amination and aziridination of olefins.

C-H Bond Amination: The 3-phenylphenylnitrene intermediate can insert into aliphatic C-H bonds, a process known as C-H amination. This reaction provides a direct method for forming C-N bonds, converting a hydrocarbon moiety into an N-arylated amine. The reaction typically requires a catalyst, often based on rhodium or iron, to control reactivity and selectivity. For instance, rhodium(II) catalysts like Rh₂(esp)₂ are effective in mediating intermolecular C-H amination. The mechanism involves the formation of a rhodium-nitrenoid intermediate, which then proceeds through a stepwise radical pathway or a concerted insertion to functionalize the C-H bond. This transformation is particularly valuable for the late-stage functionalization of complex molecules.

Aziridine Formation: When 3-phenylphenylnitrene is generated in the presence of an alkene, it can undergo a [2+1] cycloaddition reaction to form an aziridine, a three-membered heterocyclic ring containing a nitrogen atom. Aziridines are valuable synthetic intermediates. The stereospecificity of the aziridination can depend on the reaction conditions and the nature of the nitrene (singlet or triplet state). Metal-free approaches, often initiated by photolysis, can generate a free singlet nitrene that reacts with alkenes to produce the corresponding aziridines. chemistryviews.org The reaction is versatile, accommodating a range of substituted alkenes. chemistryviews.orgnih.gov Catalytic methods, employing metals such as rhodium or copper, can also facilitate this transformation, often with enhanced control over stereoselectivity. nih.gov

Table 1: Overview of Nitrene Insertion Reactions
Reaction TypeReactantsKey IntermediateProduct Class
C-H Bond AminationThis compound + Alkane3-PhenylphenylnitreneN-(3-Biphenyl)alkanamine
AziridinationThis compound + Alkene3-Phenylphenylnitrene1-(3-Biphenyl)aziridine

Formation of Azo Compounds and Other Dimerization Products

In the absence of efficient trapping agents like alkanes or alkenes, the highly reactive 3-phenylphenylnitrene intermediate generated from this compound can undergo self-condensation or dimerization reactions. The primary product of such reactions is typically the corresponding azo compound, 3,3'-diphenylazobenzene.

The formation of the azo compound can proceed through two main pathways:

Nitrene Dimerization: Two molecules of 3-phenylphenylnitrene can directly couple to form the stable azo compound.

Reaction of Nitrene with Parent Azide: Alternatively, the nitrene intermediate can react with a molecule of the starting material, this compound. This reaction forms a transient adduct that subsequently eliminates a molecule of N₂ to yield the final azo product.

While traditional methods for synthesizing aryl azo compounds involve the coupling of a diazonium salt with an electron-rich aromatic ring, the dimerization of aryl azides offers a direct route. wikipedia.org This process can be facilitated by transition metal catalysts. For example, a dinickel complex has been shown to effectively catalyze the dimerization of ortho-substituted aryl azides to produce azoarenes in high yields. organic-chemistry.org This catalytic approach avoids the need for stoichiometric oxidants or reductants often required in other synthetic methods. organic-chemistry.org

Azido (B1232118) Group Reduction Reactions

The azido group of this compound can be readily reduced to a primary amine, providing a key pathway to synthesize 3-phenylaniline (or 3-aminobiphenyl), a valuable building block in medicinal chemistry and materials science.

Staudinger Reduction and Aza-Wittig Reactions

The Staudinger reduction is a mild and efficient method for converting azides to amines. wikipedia.org The reaction proceeds in two distinct steps. wikipedia.org

Formation of an Iminophosphorane: this compound reacts with a tertiary phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), in a reaction first reported by Staudinger and Meyer in 1919. alfa-chemistry.comchemistry-reaction.com The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This is followed by the extrusion of dinitrogen gas through a four-membered ring transition state to yield a stable intermediate called an iminophosphorane (or aza-ylide). alfa-chemistry.comchemistry-reaction.com

Hydrolysis: The resulting N-(3-biphenyl)triphenylphosphorimine is then treated with water, which hydrolyzes the P=N bond to produce the primary amine (3-phenylaniline) and triphenylphosphine oxide as a byproduct. wikipedia.org The strong P=O bond formation provides the thermodynamic driving force for the reaction. alfa-chemistry.com

The intermediate iminophosphorane is not only a precursor to amines but also a key reactant in the Aza-Wittig reaction . wikipedia.orgchem-station.com This reaction is analogous to the conventional Wittig reaction and serves as a powerful tool for constructing C=N double bonds. mdpi.com The iminophosphorane generated from this compound reacts with carbonyl compounds (aldehydes or ketones) to form an imine and triphenylphosphine oxide. chem-station.commdpi.com This tandem Staudinger/Aza-Wittig sequence allows for the one-pot synthesis of imines directly from the azide and the carbonyl compound. wikipedia.org

Catalytic Reduction Approaches for Amine Synthesis

Catalytic reduction is a widely used and highly effective method for the synthesis of amines from azides, prized for its high yields and clean conversions. The most common approach is catalytic hydrogenation. thieme-connect.de

In this process, this compound is treated with a hydrogen source in the presence of a transition metal catalyst. A variety of catalytic systems can be employed for this transformation.

Table 2: Catalytic Systems for the Reduction of Aryl Azides
CatalystHydrogen SourceTypical ConditionsKey Features
Pd/C, PtO₂, Raney NiH₂ gasMethanol or Ethanol solvent, room temp., atmospheric pressureHigh efficiency and yield; common lab procedure. thieme-connect.de
Pd, Pt, Ni, FeHydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)Alcohol solvent, room temp. or gentle heatingAvoids the need for pressurized hydrogen gas apparatus. mdpi.com
Bismuthinidene complexesPinacolborane (HBpin)THF solvent, room temp.Main-group catalysis; avoids transition metals. researchgate.netnih.gov

These methods are generally chemoselective for the azide group, allowing for the reduction to proceed in the presence of other reducible functional groups such as nitro groups, esters, or alkenes, depending on the specific catalyst and conditions chosen. researchgate.netsdu.dk The reaction is highly atom-economical, with the only byproduct being nitrogen gas.

Intramolecular Rearrangement Reactions

While the thermal decomposition of the aryl azide this compound leads to a nitrene, a related class of compounds, acyl azides, undergo a distinct intramolecular rearrangement to form isocyanates.

Curtius Rearrangement and Isocyanate Formation

The Curtius rearrangement is the thermal decomposition of an acyl azide to produce an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction does not apply directly to this compound, but rather to its acyl analogue, 3-phenylbenzoyl azide . This precursor can be readily synthesized from 3-phenylbenzoic acid, for example, by converting the acid to an acyl chloride followed by reaction with sodium azide. organic-chemistry.org

The mechanism of the Curtius rearrangement is believed to be a concerted process, where the migration of the aryl group and the expulsion of the nitrogen molecule occur simultaneously. wikipedia.org This avoids the formation of a discrete acyl nitrene intermediate. nih.gov The reaction proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

The product of the rearrangement of 3-phenylbenzoyl azide is 3-phenylphenyl isocyanate . Isocyanates are highly versatile intermediates in organic synthesis. organic-chemistry.org They readily react with a variety of nucleophiles:

Reaction with water: Hydrolysis of the isocyanate yields an unstable carbamic acid, which spontaneously decarboxylates to form the primary amine, 3-phenylaniline. organic-chemistry.org

Reaction with alcohols: In the presence of an alcohol (e.g., benzyl alcohol), the isocyanate is trapped to form a stable carbamate. ucd.ie

Reaction with amines: Reaction with a primary or secondary amine produces a substituted urea (B33335) derivative.

This rearrangement provides a critical pathway for converting carboxylic acids into amines, carbamates, and ureas, with the loss of one carbon atom as carbon dioxide during the hydrolysis step. nih.gov

Other Intramolecular Rearrangement Pathways of this compound

Beyond the well-documented formation of carbazoles via C-H insertion of the intermediary nitrene, the thermal and photochemical decomposition of this compound can also initiate other significant intramolecular rearrangement pathways. These alternative transformations primarily proceed through the formation of a highly reactive singlet nitrene intermediate, which can undergo ring expansion to a didehydroazepine derivative. The subsequent fate of this cyclic ketenimine intermediate dictates the final product distribution.

Upon generation through thermal or photolytic means, the singlet 3-biphenylylnitrene can undergo a rearrangement cascade. This process is initiated by the expansion of the benzene ring to form a seven-membered didehydroazepine ring system. beilstein-journals.orgacs.orgacs.org Computational studies on substituted phenylnitrenes suggest that the presence of substituents on the aromatic ring can influence the energetics and rates of this ring enlargement. acs.org While specific kinetic data for the 3-phenyl substituent is not extensively detailed, the formation of azepine-derived products from other substituted biphenyl (B1667301) azides indicates that the phenyl group does not inhibit this ring expansion pathway. For instance, the photolysis of methyl 2-azido-5-phenylbenzoate results in the formation of a 3H-azepinone, a product derived from the trapping of a didehydroazepine intermediate by water. beilstein-journals.org

The didehydroazepine intermediate formed from this compound is a versatile species that can undergo various subsequent intramolecular reactions. One potential pathway is an intramolecular cyclization involving the appended phenyl group. Depending on the specific reaction conditions and the conformation of the intermediate, this could lead to the formation of novel polycyclic aromatic nitrogen-containing compounds.

Furthermore, in the absence of external trapping agents, the didehydroazepine intermediate can undergo further rearrangements. Theoretical studies on the parent phenylnitrene have shown that the didehydroazepine can be in equilibrium with the singlet nitrene and can also interconvert with other cyclic isomers. acs.org The presence of the phenyl substituent at the 3-position of the original azide (now part of the seven-membered ring) can influence the stability and reactivity of these intermediates, potentially favoring specific rearrangement pathways that are not observed for the unsubstituted phenylnitrene.

Another possible, though less common, intramolecular rearrangement pathway for aryl nitrenes is ring contraction. For instance, flash vacuum thermolysis of phenyl azide can lead to the formation of 1-cyanocyclopentadiene. nih.gov While this has not been explicitly documented for this compound, the formation of such a product from the corresponding 3-biphenylylnitrene would represent a significant alternative rearrangement pathway.

The study of tandem reactions initiated by the decomposition of aryl azides provides further insight into potential complex intramolecular transformations. Although not directly involving a rearrangement of the core ring system in the same manner as ring expansion, these reactions involve a cascade of bond-forming events that can be considered a form of intramolecular transformation. For this compound, the initially formed nitrene or the subsequent didehydroazepine could potentially engage in tandem reactions if suitable functionalities were present on the appended phenyl ring, leading to complex heterocyclic structures.

The following table summarizes the key intermediates and potential final products arising from other intramolecular rearrangement pathways of this compound.

Starting MaterialKey IntermediatePotential Rearrangement Products
This compoundSinglet 3-biphenylylnitreneDidehydroazepine derivatives
Didehydroazepine-Polycyclic aromatic nitrogen heterocycles
3-Biphenylylnitrene-Substituted 1-cyanocyclopentadienes

It is important to note that the distribution of products from the decomposition of this compound is highly dependent on the reaction conditions, such as temperature, solvent, and the presence of trapping agents. The exploration of these "other" intramolecular rearrangement pathways is an active area of research, offering potential routes to novel and complex nitrogen-containing molecules.

Spectroscopic and Analytical Characterization Techniques for 1 Azido 3 Phenylbenzene and Its Intermediates

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the key functional groups within 1-azido-3-phenylbenzene. The most prominent and characteristic vibrational mode is the asymmetric stretching of the azide (B81097) group (–N₃), which typically appears as a strong absorption band in the infrared spectrum around 2100 cm⁻¹. acs.org For instance, the IR spectrum of a related azido (B1232118) compound, (±)-threo-N-(3-azidobenzyl)-3-(4-iodophenyl)piperidine-2-carboxylate, shows a distinct azide peak at 2116 cm⁻¹. nih.gov Similarly, another derivative exhibits this characteristic absorption at 2109 cm⁻¹. nih.gov

The presence of the aromatic rings gives rise to several characteristic bands. C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) rings typically appear in the 1600–1450 cm⁻¹ region. tbzmed.ac.ir

FTIR spectroscopy is also a powerful tool for monitoring chemical reactions involving this compound. For example, during the photolysis of aryl azides, the disappearance of the azide peak can be tracked to follow the conversion of the starting material into its corresponding nitrene intermediate. acs.orgoup.com This technique allows for the direct observation of the formation and decay of intermediates and final products in real-time. acs.orgoup.com In the study of the photochemistry of 2-quinazolyl azides, FTIR spectroscopy was used to monitor the conversion of the azide to the corresponding nitrene and subsequent rearrangement products. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons on the two phenyl rings of this compound would exhibit distinct chemical shifts and coupling patterns. The protons on the phenyl ring bearing the azide group are influenced by the electron-withdrawing nature of the azide, leading to specific shifts. For example, in a related biphenyl (B1667301) compound, the aromatic protons appear in the range of δ 7.07–7.57 ppm. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom directly attached to the azide group will have a characteristic chemical shift. In various aryl azide derivatives, the aromatic carbons typically resonate in the range of δ 113–147 ppm. rsc.orgmdpi.com For instance, in 4-azido-2,3-diphenylquinoline, the aromatic carbons appear between δ 124.6 and 147.7 ppm. mdpi.com

NMR is also invaluable for characterizing reaction products and intermediates that are stable enough to be isolated. For example, in the synthesis of azido-iodo-N-benzyl derivatives of methylphenidate, ¹H and ¹³C NMR were used to confirm the structures of the final products. nih.gov Furthermore, diastereomeric purity of synthesized compounds can be determined by comparing their ¹H NMR spectra with known data. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its intermediates. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. Aryl azides typically exhibit strong absorption bands in the UV region. For example, a study on various hydrophobic azido compounds showed absorption maxima ranging from approximately 290 nm to 320 nm. nih.gov

UV-Vis spectroscopy is particularly useful for studying the kinetics of photochemical reactions. By monitoring the change in absorbance at a specific wavelength over time, the rate of disappearance of the reactant or the formation of a product can be determined. For instance, the photochemistry of ortho-biphenyl azide was investigated using laser flash photolysis with UV-vis detection of the transient intermediates. acs.org This study revealed the formation of singlet ortho-biphenylnitrene with an absorption maximum at 410 nm. acs.org

The electronic spectra of transient species, such as nitrenes, generated from the photolysis of aryl azides can be captured using time-resolved UV-Vis spectroscopy. acs.orgresearchgate.net The UV-vis spectrum resulting from the photolysis of an azide in an argon matrix showed a vibrational progression above 350 nm, which is characteristic of arylnitrenes. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to analyze its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which is crucial for confirming its chemical formula. nih.govrsc.org

In the mass spectrum of an aryl azide, the molecular ion peak (M⁺) is typically observed. A characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), resulting in a prominent peak corresponding to the [M-28]⁺ ion. mdpi.com This fragmentation provides strong evidence for the presence of the azide group.

For example, in the mass spectrum of 4-azido-2-(4-methoxyphenyl)-3-phenylquinoline, a peak corresponding to the molecular ion (MH⁺) was observed at m/z 353, and a major fragment ion corresponding to the loss of N₂ (MH⁺-N₂) was seen at m/z 325. mdpi.com This fragmentation pattern is a hallmark of aryl azides.

Time-Resolved Spectroscopic Methods for Investigating Transient Intermediates

The photochemistry of this compound involves the formation of highly reactive and short-lived intermediates, primarily the corresponding singlet and triplet nitrenes. Time-resolved spectroscopic techniques are essential for the direct observation and characterization of these transient species. researchgate.net

Laser flash photolysis (LFP) coupled with time-resolved UV-Vis or IR spectroscopy allows for the generation and detection of these intermediates on timescales ranging from femtoseconds to milliseconds. acs.orgacs.org For example, ultrafast spectroscopy has been used to study the photochemistry of para- and ortho-biphenylyl azides. acs.org These studies have observed the initially formed singlet excited states of the azides, which have lifetimes of hundreds of femtoseconds, and the subsequent formation of the singlet nitrenes. acs.org

Time-resolved IR (TRIR) spectroscopy provides structural information about these transient intermediates by detecting their vibrational frequencies. acs.org In the study of ortho-biphenyl azide photochemistry, LFP with IR detection was used to identify the transient intermediates formed. acs.org

Matrix isolation spectroscopy is another powerful technique where the azide is trapped in an inert gas matrix at cryogenic temperatures. acs.orgoup.com Photolysis of the isolated azide allows for the stabilization and spectroscopic characterization of the resulting nitrene and other intermediates by techniques such as ESR, IR, and UV-Vis spectroscopy. acs.org For example, matrix photolysis of 3-phenyltetrazolo[1,5-a]quinazoline, which is in equilibrium with the corresponding azide, allowed for the detection of the triplet nitrene by ESR spectroscopy. acs.org

Computational and Theoretical Investigations of 1 Azido 3 Phenylbenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 1-azido-3-phenylbenzene at a molecular level. These methods are broadly categorized into those suitable for ground-state properties and those designed for the complexities of excited states.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized ground-state geometry. nih.govnih.gov

From the optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. core.ac.uk A smaller gap generally implies higher reactivity.

Global reactivity descriptors, derived from these orbital energies, provide a quantitative measure of the molecule's chemical behavior. scielo.org.mxnih.gov These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netcore.ac.uk These parameters help in understanding the molecule's propensity to act as an electrophile or nucleophile in reactions. core.ac.uk For instance, the molecular electrostatic potential (MEP) map, another DFT-derived property, visually identifies the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. core.ac.uklew.ro

Table 1: Representative Global Reactivity Descriptors Calculated via DFT Note: The values below are illustrative for a substituted aromatic azide (B81097) and would require specific calculation for this compound.

ParameterSymbolTypical Calculated Value (eV)Significance
HOMO EnergyEHOMO-6.5 to -7.5Electron-donating ability
LUMO EnergyELUMO-1.0 to -2.0Electron-accepting ability
Energy GapΔE4.5 to 6.5Chemical reactivity and stability
Chemical Hardnessη2.25 to 3.25Resistance to change in electron configuration
Electronegativityχ3.75 to 4.75Ability to attract electrons
Electrophilicity Indexω2.5 to 4.0Propensity to act as an electrophile

While DFT is effective for ground states, describing electronically excited states and photochemical reaction pathways often requires more sophisticated, multiconfigurational methods. uba.arresearchgate.netnih.gov This is particularly true for azides, whose photochemistry involves complex processes like nitrogen extrusion. High-level ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed for this purpose. acs.org

These methods provide an accurate description of the potential energy surfaces of both ground and excited states. researchgate.net For aromatic azides, CASSCF/CASPT2 calculations are crucial for locating and characterizing critical points on these surfaces, including minima corresponding to stable species and, importantly, conical intersections. acs.orgresearchgate.net Conical intersections are points where potential energy surfaces cross, providing highly efficient pathways for non-radiative decay from an excited state back to the ground state. researchgate.net The study of such pathways is essential for understanding the ultrafast decomposition that characterizes many photoexcited aryl azides. rsc.org These calculations can elucidate the mechanism of N₂ extrusion and the subsequent formation of highly reactive nitrene intermediates, mapping out the entire reaction coordinate from photoexcitation to product formation. acs.org

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules like this compound. nih.gov TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed experimentally. researchgate.net Good agreement between computed and experimental spectra can help confirm the molecular structure and assign specific electronic transitions. nih.gov

Similarly, vibrational spectra (Infrared and Raman) can be predicted by performing a frequency calculation on the DFT-optimized geometry. nih.govresearchgate.net The calculation yields the harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov The predicted spectrum can be used to assign vibrational modes to specific bands in an experimental spectrum, aiding in the structural characterization of the molecule. researchgate.net

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data Note: These values are representative for substituted aromatic compounds and serve as an example.

Spectroscopic DataComputational MethodPredicted ValueExperimental Value
UV-Vis Absorption (λmax)TD-DFT (e.g., PBE1PBE/6-311G(2d,2p))~280-320 nm~285-325 nm nih.gov
IR Frequency (N≡N stretch)DFT (e.g., B3LYP/6-311++G(d,p))~2100-2150 cm-1 (scaled)~2100-2140 cm-1
IR Frequency (C-N stretch)DFT (e.g., B3LYP/6-311++G(d,p))~1250-1300 cm-1 (scaled)~1260-1310 cm-1

Analysis of Transition State Geometries and Reaction Barriers

Understanding the mechanism and kinetics of a chemical reaction requires the characterization of its transition state (TS)—the highest energy point along the reaction pathway. scm.com Computational chemistry is a powerful tool for locating TS geometries and calculating their energies. For reactions involving this compound, such as 1,3-dipolar cycloadditions, DFT methods are commonly used to model the reaction profile. researchgate.netnih.govirb.hr

A transition state search algorithm locates a first-order saddle point on the potential energy surface, which is a structure that is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. scm.com A frequency calculation must confirm the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com

The energy difference between the reactants and the transition state defines the activation energy or reaction barrier (ΔE‡). researchgate.net This barrier is a critical determinant of the reaction rate. By calculating the activation barriers for different possible pathways (e.g., formation of different regioisomers in a cycloaddition), computational studies can predict the selectivity of a reaction. researchgate.netresearchgate.net For instance, in the reaction of an azide with an alkyne, calculations can determine whether the 1,4- or 1,5-disubstituted triazole product is kinetically favored. nih.gov

Table 3: Calculated Activation Energies for a Representative 1,3-Dipolar Cycloaddition Note: Data is illustrative for a phenyl azide cycloaddition reaction.

Reaction PathwayComputational LevelCalculated Activation Energy (ΔE, kcal/mol)
Formation of 1,4-RegioisomerB3LYP/6-31G(d)15 - 18 researchgate.net
Formation of 1,5-RegioisomerB3LYP/6-31G(d)16 - 19 researchgate.net

Methodological Approaches to Address Discrepancies Between Computational and Empirical Findings

Discrepancies between computational predictions and experimental (empirical) results can arise from several sources. The approximations inherent in a given computational model, such as the choice of DFT functional or the size of the basis set, can limit accuracy. uba.ar Furthermore, environmental effects, such as solvent interactions, are often treated with simplified implicit solvent models (e.g., PCM), which may not fully capture the complexity of solute-solvent interactions. nih.gov

Several methodological approaches can be employed to address and minimize these discrepancies:

Benchmarking and Method Selection: Different DFT functionals perform differently for various properties and reaction types. It is often necessary to benchmark several functionals against high-level ab initio calculations or reliable experimental data for a class of molecules to select the most appropriate method.

Higher Levels of Theory: When standard methods fail, employing more computationally expensive, higher-level theories (e.g., coupled-cluster methods like CCSD(T) or multireference methods like CASPT2) can provide more accurate results, although often for smaller model systems. uba.ar

Explicit Solvent Models: Instead of an implicit continuum model, including a number of explicit solvent molecules in the calculation can provide a more realistic description of the local solvent environment, which can be crucial for accurately modeling reaction barriers and spectroscopic properties.

Integrated Computational-Experimental Approaches: The most robust approach often involves a close synergy between theory and experiment. frontiersin.orgresearchgate.net Computational results can guide the design of new experiments, while experimental data provide crucial benchmarks for validating and refining theoretical models. This iterative process of prediction and verification leads to a more reliable and comprehensive understanding of the chemical system. nih.gov

Advanced Applications of 1 Azido 3 Phenylbenzene in Synthetic Chemistry and Materials Science

Applications in Complex Chemical Synthesis

The versatility of the azide (B81097) functional group makes 1-azido-3-phenylbenzene a valuable reagent in the field of complex chemical synthesis. Its ability to participate in a wide range of transformations allows for the introduction of nitrogen atoms and the construction of intricate molecular architectures, including chiral molecules and heterocyclic systems that form the core of many natural products and pharmaceuticals.

Utilization in Asymmetric Synthesis and Chiral Building Block Derivatization

In asymmetric synthesis, the goal is to selectively create one enantiomer of a chiral molecule. Azide compounds are instrumental in this field, primarily for the stereoselective introduction of nitrogen-containing functional groups. While specific literature detailing this compound in asymmetric reactions is sparse, its reactivity is representative of aryl azides used in these transformations.

One key application is in the derivatization of chiral building blocks. Chiral alcohols, for instance, can be converted into chiral amines with an inversion of stereochemistry via the Mitsunobu reaction. In this process, a chiral alcohol reacts with an azide source, such as diphenylphosphoryl azide, in the presence of triphenylphosphine (B44618) and an azodicarboxylate. nih.gov This reaction proceeds with a clean inversion of the stereocenter. The resulting chiral azide can then be reduced to the corresponding chiral amine. This strategy is a powerful tool for accessing enantiomerically pure amines, which are crucial components of many pharmaceutical compounds. mdpi.com

The enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer, is a critical parameter in these syntheses. du.ac.in Modern analytical techniques, such as NMR spectroscopy of Mosher ester or amide derivatives, are used to confirm the high enantiomeric purity of the products, often exceeding 98% e.e. nih.govmdpi.com

Table 1: Representative Asymmetric Transformations Involving Azides

Transformation Reagents Key Feature Application
Mitsunobu Reaction Chiral Alcohol, PPh₃, DEAD/DIAD, Azide Source Inversion of stereochemistry at the alcohol carbon Synthesis of chiral amines from chiral alcohols nih.govmdpi.com
Aziridination Imine, Diazo Compound, Chiral Catalyst Catalytic, enantioselective formation of three-membered rings Synthesis of trisubstituted aziridines scispace.com

Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Triazoles, Imidazoles, Tetrazoles)

Aryl azides like this compound are fundamental precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The most prominent reaction is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with a dipolarophile. beilstein-journals.orgorganic-chemistry.org

Triazoles: The synthesis of 1,2,3-triazoles via the reaction of an azide with an alkyne is a cornerstone of modern chemistry, often referred to as "click chemistry." beilstein-journals.org This reaction can be catalyzed to control the regioselectivity of the product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, typically using a copper(I) catalyst, selectively produces 1,4-disubstituted 1,2,3-triazoles. The reaction is highly efficient, proceeds under mild conditions, and tolerates a wide range of functional groups. mdpi.comnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, using a ruthenium catalyst directs the reaction to yield the 1,5-disubstituted 1,2,3-triazole isomer. beilstein-journals.org

These triazole-forming reactions are exceptionally reliable and have broad applications due to the stability and utility of the resulting triazole ring as a linker or pharmacophore. beilstein-journals.orgnih.gov

Tetrazoles: Tetrazoles, five-membered rings containing four nitrogen atoms, can be synthesized from azides through several methods. A common approach is the [3+2] cycloaddition of an azide with a nitrile or an isocyanide. nih.gov For example, 1-substituted tetrazoles can be efficiently prepared from primary amines, an orthoester like triethyl orthoformate, and sodium azide. acs.orgorganic-chemistry.orgnih.gov This multicomponent reaction provides a direct route to these important heterocyclic structures.

Imidazoles: The synthesis of imidazoles from azides is less direct but can be achieved through multi-step sequences. For instance, a sequential van Leusen/alkyne-azide cycloaddition reaction can be employed to build fused triazolo-imidazole skeletons. mdpi.com This strategy involves first forming an imidazole (B134444) ring containing an alkyne or azide functionality, followed by an intramolecular cycloaddition to construct the fused triazole ring. Imidazoles themselves are significant heterocyclic motifs found in numerous biologically active molecules. nih.govscispace.com

Table 2: Heterocycle Synthesis from Aryl Azides

Target Heterocycle Reaction Partner Catalyst/Conditions Product
1,2,3-Triazole Terminal Alkyne Copper(I) 1,4-Disubstituted-1,2,3-triazole mdpi.comnih.gov
1,2,3-Triazole Terminal Alkyne Ruthenium 1,5-Disubstituted-1,2,3-triazole beilstein-journals.org
Tetrazole Nitrile / Isocyanide Heat or Catalyst Substituted Tetrazole nih.gov

Strategic Roles in the Total Synthesis of Natural Products

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.govnih.gov It requires the development of efficient and strategic chemical reactions to construct complex molecular architectures. uni-bayreuth.deuni-mainz.de Aryl azides, and the click chemistry they enable, have become powerful tools in this field.

The primary role of compounds like this compound in this context is to serve as a handle for late-stage fragment coupling. In a convergent synthesis, two complex molecular fragments can be joined together efficiently and selectively using the CuAAC reaction, where one fragment bears an azide and the other an alkyne. This strategy is highly valued because the reaction conditions are mild and orthogonal to many other functional groups present in complex intermediates, minimizing the need for extensive protecting group manipulations.

While specific total syntheses employing this compound are not prominently documented in the surveyed literature, the utility of the aryl azide group in this area is well-established. The reliability and specificity of azide-alkyne cycloadditions make them an ideal choice for connecting large, value-added intermediates in the final stages of a synthetic sequence. uni-bayreuth.desemanticscholar.org

Contributions to Polymer Chemistry and Advanced Materials

This compound serves as a valuable building block in materials science, particularly in the synthesis and modification of polymers. The azide group's unique reactivity, which can be triggered by heat or light, allows for the creation of advanced materials with tailored properties.

Polymer Crosslinking and Functionalization for Property Modulation

The modification of polymers is crucial for tuning their physical and chemical properties. Aryl azides offer two primary pathways for this: crosslinking and functionalization.

Polymer Crosslinking: Upon thermal or photochemical stimulation, the azide group of this compound can extrude nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, most notably insertion into carbon-hydrogen (C-H) bonds on adjacent polymer chains. This process creates covalent bonds between polymer chains, known as crosslinks. researchgate.netgoogle.com

Crosslinking transforms a collection of individual polymer chains (a thermoplastic) into a single, continuous network (a thermoset). This modification has profound effects on the material's properties:

Mechanical Strength: Crosslinked polymers are generally stronger, stiffer, and more resistant to creep.

Thermal Stability: The network structure enhances the material's stability at higher temperatures.

Solubility: Crosslinking reduces solubility, often causing the polymer to swell in a solvent rather than dissolve.

This nitrene-based crosslinking is a versatile method applicable to a wide range of polymers, including polyolefins. google.com

Polymer Functionalization: An alternative to crosslinking is the covalent attachment of the 3-phenylphenyl moiety to a polymer backbone. This is most efficiently achieved using the azide-alkyne click reaction (CuAAC). If a polymer is synthesized with pendant alkyne groups, it can be readily functionalized by reacting it with this compound in the presence of a copper catalyst. researchgate.net This method offers high efficiency and specificity, allowing for precise control over the degree of functionalization. Introducing the bulky and rigid biphenyl (B1667301) group can significantly alter the polymer's properties, such as its thermal behavior and solubility. researchgate.net

Table 3: Polymer Modification Strategies Using Aryl Azides

Method Mechanism Trigger Outcome Effect on Properties
Crosslinking Nitrene generation and C-H insertion Heat or UV Light Formation of a polymer network researchgate.netgoogle.com Increased modulus, decreased solubility, enhanced thermal stability

Development of Photoresponsive Materials and Systems

Photoresponsive materials are advanced systems that change their properties upon exposure to light. The ability of the azide group to be activated by UV light makes this compound a useful component in the design of such materials.

The photochemical generation of a nitrene from an aryl azide is the key enabling reaction. When a polymer film or matrix is doped or functionalized with this compound, it can be crosslinked by exposing it to UV light. researchgate.net This process, known as photolithography or photo-patterning, allows for the creation of micro- and nanostructures. By irradiating specific regions of the material through a mask, one can create crosslinked, insoluble areas while the unexposed regions remain soluble and can be washed away.

This technique is fundamental in the electronics industry for creating circuits and is also used in the fabrication of microfluidic devices and other complex material systems. The incorporation of azobenzene (B91143) units into a polymer main chain can also impart photoresponsive behavior, such as light-induced changes in shape or phase transitions, although this compound itself is not an azobenzene chromophore. researchgate.net The primary photoresponsive application of this compound stems from the light-induced reactivity of its azide group.

Table of Mentioned Compounds

Compound Name
This compound
Diphenylphosphoryl azide
Triphenylphosphine
Triethyl orthoformate

Surface Modification and Patterning via Azide-Based Ligation

The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, enabling the creation of materials with tailored properties for applications ranging from biocompatible implants to advanced electronics. Aryl azides are a versatile class of compounds for surface modification due to the reactive nature of the azide group.

In theory, this compound could be employed in surface modification through several established azide-based ligation techniques. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." This reaction involves the coupling of an azide with an alkyne to form a stable triazole linkage. A surface functionalized with alkyne groups could be patterned by selectively reacting it with this compound.

Another potential method is photoaffinity labeling. Upon exposure to UV light, aryl azides can form highly reactive nitrene intermediates. These nitrenes can insert into C-H, N-H, and O-H bonds, allowing for the covalent attachment of the molecule to a wide variety of organic surfaces. This technique would, in principle, allow for the spatial and temporal control of surface patterning using a photomask.

Table 1: Potential, Undocumented Applications of this compound in Surface Modification

Technique Description Potential Outcome with this compound
Click Chemistry Reaction of the azide with a surface-bound alkyne to form a triazole linkage. Creation of a biphenyl-functionalized surface with altered hydrophobicity and electronic properties.

It is crucial to reiterate that while these applications are chemically plausible, there is no specific data in the scientific literature detailing the use of this compound for these purposes.

Role in Bioorthogonal Chemistry and Chemical Bioconjugation

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a key player in this field due to its small size, stability, and lack of reactivity with most biological functional groups.

The chemical labeling of biomolecules is essential for understanding their function and localization within cells. Azides can be incorporated into biomolecules such as proteins, nucleic acids, and glycans through metabolic labeling or solid-phase synthesis. Once incorporated, the azide serves as a "chemical handle" for the attachment of probes, such as fluorescent dyes or affinity tags.

The Staudinger ligation is a well-established bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219) reagent. This reaction forms a stable amide bond under mild, aqueous conditions, making it suitable for labeling biomolecules in a biological context. In principle, a derivative of this compound could be used as a labeling reagent, although there are no published examples of this.

In vitro bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule, outside of a living system. These techniques are widely used in diagnostics, therapeutics, and proteomics.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient click chemistry reaction that is often used for in vitro bioconjugation. While the copper catalyst is toxic to living cells, it is highly effective in controlled laboratory settings. A biomolecule functionalized with an alkyne could be readily conjugated to this compound using this method.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145) to react with the azide. This reaction is bioorthogonal and can be used for both in vitro and in vivo applications.

Table 2: Theoretical Bioconjugation Strategies Involving this compound

Reaction Description Potential Application with this compound
Staudinger Ligation Reaction of an azide-modified biomolecule with a phosphine probe. Labeling of proteins or nucleic acids with a biphenyl tag for functional studies.
CuAAC Copper-catalyzed reaction between an azide and a terminal alkyne. In vitro conjugation of this compound to an alkyne-modified biomolecule for purification or detection.

Future Directions and Emerging Research Avenues for 1 Azido 3 Phenylbenzene

Exploration of Novel Catalytic Systems for Enhanced Azide (B81097) Transformations

The transformation of the azido (B1232118) group is central to its synthetic utility. Future research will heavily focus on developing novel catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions for reactions involving 1-azido-3-phenylbenzene.

One major area of development is in photocatalysis . Visible-light-mediated catalysis, in particular, offers an environmentally friendly approach to activate aryl azides. researchgate.netresearchgate.net These methods can proceed through either an energy-transfer or an electron-transfer process. researchgate.netresearchgate.net In an energy-transfer pathway, a photosensitizer absorbs light and transfers the energy to the aryl azide, leading to the formation of a reactive nitrene intermediate. researchgate.net In electron-transfer processes, the photoexcited catalyst can reduce the azide to form an azide radical anion, which then expels dinitrogen to generate an aminyl radical. researchgate.net The application of these photocatalytic methods to this compound could enable a range of C-N bond-forming reactions under exceptionally mild conditions, avoiding the high temperatures often required in traditional thermal reactions. nih.gov

Transition metal catalysis also continues to be a fertile ground for innovation. While copper and ruthenium catalysts are well-established for azide-alkyne cycloadditions, research is expanding to other metals and novel ligand designs to control reactivity and selectivity. nih.govnih.gov For instance, iron-catalyzed C-H amination reactions using azides as the nitrogen source are gaining traction. nih.gov Applying such systems to this compound could facilitate the direct functionalization of unactivated C-H bonds, a long-standing challenge in organic synthesis. Furthermore, electrocatalysis represents a burgeoning field for azide reduction, offering a reagent-free method to convert azides into amines. orientjchem.org

Catalyst TypeTransformationPotential Advantage for this compound
Visible-Light Photocatalysts (e.g., Ru, Os complexes, Organic Dyes) Nitrene formation, C-H amination, CycloadditionsMild, green reaction conditions; high functional group tolerance. researchgate.netnih.gov
Transition Metal Catalysts (e.g., Fe, Rh, Cu) C-H amination, Aziridination, Amine synthesisHigh selectivity and efficiency; access to complex molecular scaffolds. nih.govresearchgate.netmdpi.com
Electrocatalysis Reduction to aminesReagent-free, environmentally friendly process. orientjchem.org

Integration with Automated Synthesis and Flow Chemistry Methodologies

The synthesis and handling of organic azides, including this compound, are often approached with caution due to the potential instability of azido compounds. Automated synthesis and flow chemistry are emerging as powerful solutions to mitigate these risks while improving reproducibility and scalability.

Automated synthesis platforms, which use pre-packaged capsules of reagents, can perform the conversion of primary amines to organic azides with minimal human intervention. acs.orgnih.govacs.org This approach significantly enhances safety by avoiding the direct handling of potentially explosive diazotransfer reagents. nih.govacs.orgsynplechem.com Such a system could be readily adapted for the safe and reliable production of this compound from 3-phenylaniline.

MethodologyKey FeatureAdvantage for this compound
Automated Capsule-Based Synthesis Pre-packaged reagents, minimal user involvement. acs.orgsynplechem.comEnhanced safety in handling diazotransfer agents; high reproducibility. nih.govacs.org
Flow Chemistry Continuous processing, precise parameter control.Improved heat management, safe handling of potentially unstable compounds, scalability. researchgate.net
Integrated Synthesis and Purification Automated reaction followed by in-line purification.Delivers high-purity product without manual isolation of intermediates. acs.org

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and application of this compound. Advanced spectroscopic techniques are increasingly being developed for real-time, in situ monitoring of chemical transformations involving azides.

FlowNMR spectroscopy is a powerful tool for online reaction monitoring, providing detailed structural information and kinetic data as a reaction proceeds. researchgate.net This technique has been used to study the in situ formation of diazo transfer reagents, offering mechanistic insights that are difficult to obtain through traditional offline analysis. researchgate.net Another cutting-edge technique is Signal Amplification By Reversible Exchange (SABRE), a hyperpolarization method that dramatically enhances the sensitivity of NMR spectroscopy. nih.govresearchgate.netacs.org SABRE has been successfully used to monitor low-concentration azide-alkyne cycloaddition reactions in real time, which would otherwise be undetectable with standard benchtop NMR. nih.govresearchgate.netacs.orgnih.gov Applying these advanced NMR methods to reactions of this compound could provide unprecedented insight into reaction pathways and help optimize conditions for desired outcomes.

Beyond NMR, fluorescent probes are being designed for the catalyst-free detection of azide-tagged molecules. nih.gov These probes are initially non-fluorescent but become highly fluorescent upon reacting with an azide, such as in a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov While often used in biological contexts, the principles behind these fluorogenic probes could be adapted to develop sensitive analytical methods for quantifying the consumption or incorporation of this compound in various chemical systems.

Design and Synthesis of New Functional Materials Incorporating Azido Moieties

The azido group is a versatile functional handle for the synthesis and modification of advanced materials. The incorporation of this compound into polymers or frameworks can impart specific properties or allow for subsequent functionalization via "click" chemistry.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, catalysis, and sensing. nih.govnih.gov MOFs can be designed with azide-functionalized linkers, which can then be modified post-synthetically. ntu.edu.sgacs.org For example, an azidomethyl-appended linker has been incorporated into the canonical IRMOF-1 and UiO-66 structures. acs.org The pendant azide groups in these MOFs were then available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. acs.org Incorporating a linker derived from this compound into a MOF structure would create a highly functionalizable material, where the biphenyl (B1667301) moiety could influence the framework's structural and adsorptive properties.

In polymer science , the azide group is used as a building block for creating functional polymers or as a cross-linking agent. mdpi.comnih.gov Polymers containing pendant azide groups can be synthesized and later functionalized or cross-linked through thermal or photochemical activation, which causes the azide to release nitrogen gas and form a highly reactive nitrene. mdpi.comnih.gov A polymer incorporating this compound could be designed where the rigid biphenyl unit influences the polymer's mechanical or thermal properties, while the azide provides a handle for subsequent "click" reactions or cross-linking. mdpi.com

Material TypeRole of Azido MoietyPotential Application of this compound
Metal-Organic Frameworks (MOFs) Post-synthetic modification handle. ntu.edu.sgacs.orgCreation of functionalized porous materials for catalysis or selective adsorption.
Functional Polymers "Clickable" side-chain, cross-linking agent. mdpi.commdpi.comSynthesis of advanced polymers with tunable properties for coatings or membranes.
Energetic Materials High nitrogen content, gas generation. nih.govDevelopment of specialized materials where thermal decomposition is a desired property.

Application of Multiscale Computational Modeling for Rational Reaction Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and reactions. For a molecule like this compound, multiscale computational modeling can offer profound insights into its reactivity, guiding experimental efforts.

Density Functional Theory (DFT) is widely used to study the mechanisms of reactions involving azides, particularly the 1,3-dipolar cycloaddition. mdpi.comacs.orgresearchgate.net Computational studies can elucidate reaction pathways, determine activation barriers, and explain the regioselectivity of these reactions. acs.orgacs.org For example, DFT calculations have been used to explore the cycloaddition of benzyl (B1604629) azide with strained alkynes, showing how substituents and solvent effects influence reactivity and selectivity. acs.org Similar studies on this compound could predict its reactivity with various dipolarophiles, accelerating the discovery of new reactions.

Multiscale modeling approaches combine different levels of theory to simulate complex chemical systems. columbia.edunih.govewha.ac.kr For instance, a quantum mechanics (QM) method could be used to describe the bond-breaking and bond-forming events of the azide reaction, while a molecular mechanics (MM) force field describes the surrounding solvent or material matrix. This QM/MM approach allows for the study of reactions in realistic environments. Applying multiscale informatics can bridge molecular-level interactions with macroscopic observables, enabling the design of reactions and materials with desired properties from first principles. columbia.edu These computational tools will be invaluable for rationally designing experiments involving this compound, from optimizing reaction conditions to predicting the properties of novel materials incorporating this azido moiety.

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT) Reaction mechanisms, activation energies, regioselectivity. mdpi.comacs.orgPredicting reactivity in cycloadditions and other transformations. researchgate.netacs.org
Distortion/Interaction Model Analysis of activation barriers based on reactant strain. researchgate.netUnderstanding factors that control reaction speed and selectivity.
Multiscale Modeling (QM/MM) Simulation of reactions in complex environments (e.g., solvent, MOF pores). nih.govRational design of catalysts and materials; predicting performance in applied settings.

Q & A

Q. What are the recommended synthetic routes for 1-azido-3-phenylbenzene, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves diazotization of 3-phenylbenzeneamine followed by azide substitution. Key parameters include temperature control (0–5°C for diazotization) and stoichiometric precision to minimize side reactions (e.g., formation of diazo byproducts). Characterization via FT-IR (azide stretch ~2100 cm⁻¹) and ¹H/¹³C NMR confirms structural integrity. Safety protocols for handling azides (e.g., explosion risks) must align with guidelines for reactive intermediates .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic methods:

  • HPLC/GC-MS : Quantify purity and detect trace impurities.
  • NMR : Confirm substitution pattern (e.g., aromatic proton splitting in ¹H NMR).
  • Elemental Analysis : Verify C, H, N composition.
    Triangulation of data from multiple techniques ensures reliability, as outlined in methodological frameworks for analytical chemistry .

Q. What safety precautions are critical when handling azido compounds like this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation.
  • Thermal Stability : Avoid rapid temperature changes; azides may decompose explosively.
  • Storage : Keep in inert, cool environments (e.g., under argon at –20°C).
    Safety protocols should reference material safety data sheets (MSDS) for analogous azides and institutional guidelines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

Methodological Answer: Contradictions often arise from sample degradation or solvent effects. Mitigation strategies:

  • Repeat under inert conditions : Ensure sample integrity during analysis.
  • Solvent Calibration : Use deuterated solvents with known purity.
  • Cross-Validation : Compare with computational predictions (e.g., DFT for NMR shifts).
    Error analysis frameworks, such as those emphasizing uncertainty quantification in experimental design, are critical .

Q. What computational methods are suitable for predicting the reactivity of this compound in click chemistry applications?

Methodological Answer:

  • DFT Calculations : Model transition states for azide-alkyne cycloadditions (e.g., bond dissociation energies).
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics.
  • QSPR Models : Corrogate substituent effects on azide stability.
    Data should be validated against experimental kinetics (e.g., Arrhenius plots) to resolve discrepancies between theoretical and observed reactivity .

Q. How does the electronic environment of the phenyl group influence the stability of this compound?

Methodological Answer:

  • Substituent Analysis : Use Hammett constants (σ) to quantify electron-donating/withdrawing effects.
  • Spectroscopic Probes : UV-Vis for conjugation effects; XPS for nitrogen electronic states.
  • Thermogravimetric Analysis (TGA) : Measure decomposition thresholds under controlled atmospheres.
    Comparative studies with analogs (e.g., 3-nitro or 3-methoxy derivatives) reveal structure-stability relationships .

Q. What strategies address challenges in tracking azide decomposition pathways during long-term storage?

Methodological Answer:

  • Accelerated Aging Studies : Expose samples to elevated temperatures/humidity and monitor via LC-MS.
  • Isotopic Labeling : Use ¹⁵N-labeled azides to trace decomposition products.
  • Microcalorimetry : Detect exothermic events indicative of slow decomposition.
    Longitudinal data collection frameworks, as applied in stability studies of pharmaceuticals, provide methodological rigor .

Methodological Notes

  • Data Triangulation : Combine spectroscopic, chromatographic, and computational data to resolve ambiguities .
  • Error Reporting : Quantify uncertainties in synthesis yields and spectral assignments using standardized protocols .
  • Literature Review : Prioritize peer-reviewed journals and authoritative databases (e.g., CAS SciFinder) over non-vetted commercial sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.